Dodecanoic acid,3-hydroxy-, methyl ester

Organic synthesis Reformatsky reaction β-Hydroxy ester

Methyl 3-hydroxydodecanoate (IUPAC: dodecanoic acid, 3-hydroxy-, methyl ester) is a medium-chain β-hydroxy fatty acid methyl ester with the molecular formula C13H26O3 and a molecular weight of 230.34 g·mol⁻¹. The molecule comprises a saturated C12 backbone bearing a hydroxyl group at the 3-position and a terminal methyl ester, classifying it within the 3-hydroxy fatty acid methyl ester (3-OH-FAME) family.

Molecular Formula C13H24O3
Molecular Weight 228.33 g/mol
Cat. No. B8101130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDodecanoic acid,3-hydroxy-, methyl ester
Molecular FormulaC13H24O3
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCCCCCCC=CCC(CC(=O)OC)O
InChIInChI=1S/C13H24O3/c1-3-4-5-6-7-8-9-10-12(14)11-13(15)16-2/h8-9,12,14H,3-7,10-11H2,1-2H3/b9-8+
InChIKeyWQAMZSPBYWALBP-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-Hydroxydodecanoate (CAS 72864-23-4): Physical & Chemical Identity of a C12 β-Hydroxy Fatty Acid Methyl Ester


Methyl 3-hydroxydodecanoate (IUPAC: dodecanoic acid, 3-hydroxy-, methyl ester) is a medium-chain β-hydroxy fatty acid methyl ester with the molecular formula C13H26O3 and a molecular weight of 230.34 g·mol⁻¹ [1]. The molecule comprises a saturated C12 backbone bearing a hydroxyl group at the 3-position and a terminal methyl ester, classifying it within the 3-hydroxy fatty acid methyl ester (3-OH-FAME) family [2]. It is a neat liquid at ambient temperature (mp −27 °C) with a predicted boiling point of 327.7 °C and density of 0.942 g·cm⁻³ . The compound is biosynthetically relevant as a monomer unit of medium-chain-length polyhydroxyalkanoates (mcl-PHAs) produced by Pseudomonas and related bacteria, and is commercially supplied as a high-purity (≥98 %) analytical standard or research reagent .

Why Methyl 3-Hydroxydodecanoate Cannot Be Simply Interchanged with Other 3-Hydroxy Fatty Acid Methyl Esters


The 3-hydroxy fatty acid methyl ester family spans chain lengths from C6 to C18 and beyond, yet chain-length-specific physicochemical properties preclude generic substitution. The C12 homologue (methyl 3-hydroxydodecanoate) occupies a narrow functional window: it is a room-temperature liquid, unlike the solid C14 methyl ester (mp 34–38 °C) , affording practical handling advantages for liquid-phase synthesis and analytical dispensing. Synthesis yields via the Reformatsky route peak at the C12 chain length (94 %) compared with C10 (92 %) and C6 (90 %) . In biological contexts, the parent free acid 3-hydroxydodecanoic acid demonstrates distinct antifungal MIC profiles (10–50 µg·mL⁻¹) that differ from both shorter and longer chain congeners [1]. Furthermore, the C12 methyl ester is explicitly identified as a monomer in biologically derived mcl-PHA alongside C14 and C16 units, but not C8 or C10 [2]. These converging data establish that chain-length choice controls synthesis economics, physical handling, biological readout, and polymer composition—rendering simple replacement scientifically unsound.

Quantitative Differentiation of Methyl 3-Hydroxydodecanoate from Closest Analogs: Evidence for Scientific Selection


Reformatsky Synthesis Yield Advantage: C12 Methyl Ester Achieves 94 % vs. 92 % for C10 and 90 % for C6 Homologs

In a systematic head-to-head synthesis of β-hydroxy methyl esters with chain lengths C6 to C12 via the Reformatsky reaction under identical conditions (wet THF, BF₃·OEt₂, room temperature), methyl 3-hydroxydodecanoate (C12, R¹ = (CH₂)₈Me) was obtained in 94 % isolated yield, the highest in the series. Methyl 3-hydroxydecanoate (C10, R¹ = (CH₂)₆Me) gave 92 % and methyl 3-hydroxyhexanoate (C6, R¹ = (CH₂)₂Me) gave 90 % . This monotonic yield increase with chain length (90 % → 92 % → 94 %) demonstrates a reproducible synthetic advantage for the C12 homologue in this industrially relevant route.

Organic synthesis Reformatsky reaction β-Hydroxy ester

Physical State Advantage: C12 Methyl Ester is a Room-Temperature Liquid, Whereas C14 Methyl Ester is a Solid (mp 34–38 °C)

Methyl 3-hydroxydodecanoate (C12) is a neat liquid at ambient temperature with a melting point of approximately −27 °C and a density of 0.942 g·cm⁻³ . Its next-in-class homologue, methyl 3-hydroxytetradecanoate (C14), is a solid at room temperature with a melting point of 34–38 °C . This phase difference—liquid versus solid under standard laboratory conditions—has direct practical consequences: the C12 ester can be dispensed by volume without heating, remains homogeneous in solution-phase reactions without risk of crystallization, and is compatible with cold-chain storage protocols (−20 °C) without solidification.

Physicochemical properties Formulation Handling

Antifungal Activity Profile: 3-Hydroxydodecanoic Acid (C12 Parent Free Acid) Exhibits Distinct MIC Values Against Fungi Compared with C10 and C14 Congeners

Although the direct antifungal activity of the methyl ester has not been comprehensively reported, the parent free acid—3-hydroxydodecanoic acid (3-OH-C12)—has been quantitatively compared with C10 and C14 chain-length variants in a standardized microtiter plate assay against seven fungal species [1]. MIC values for 3-OH-C12 ranged from 10 to 50 µg·mL⁻¹ across all tested organisms (P. roqueforti: 25; P. commune: 50; A. nidulans: 25; A. fumigatus: 25; K. marxianus: 25; R. mucilaginosa: 10; P. anomala: 25). By contrast, 3-hydroxydecanoic acid (3-OH-C10) showed MICs of 10–100 µg·mL⁻¹, and 3-hydroxytetradecanoic acid (3-OH-C14) showed MICs of 10 to >100 µg·mL⁻¹ (three organisms exceeded the solubility limit) [1]. The C12 acid demonstrated the most consistent broad-spectrum activity without solubility-limited truncation.

Antifungal activity Minimum inhibitory concentration 3-Hydroxy fatty acids

Defined PHA Monomer Identity: Methyl 3-Hydroxydodecanoate is One of Only Three Monomer Units Characterized in Potato-Peel-Derived mcl-PHA

Gas chromatography-mass spectrometry (GC-MS) characterization of the medium-chain-length polyhydroxyalkanoate (mcl-PHA) produced by Pseudomonas putida MTCC 2475 grown on Solanum tuberosum periderm hydrolysate identified methyl 3-hydroxydodecanoate (C12) as one of exactly three monomeric constituents, alongside methyl 3-hydroxytetradecanoate (C14) and hexadecanoic acid 3-hydroxy methyl ester (C16) [1]. Notably, shorter chain homologues such as C8 or C10 methyl esters were not detected in this biologically produced polymer under the reported conditions. This restricted monomer set positions the C12 methyl ester as a structurally requisite building block for reproducing biologically authentic mcl-PHA composition.

Polyhydroxyalkanoate Bioplastics GC-MS monomer analysis

Enzymatic Hydrolysis Substrate Acceptance: Novozym 435 Lipase Hydrolyzes the C12 Methyl Ester with Enhanced Reaction Rates in Triethylamine

The 3-hydroxy dodecanoic acid methyl ester was demonstrated to be a competent substrate for Candida antarctica lipase B (Novozym 435) in anhydrous triethylamine, undergoing hydrolysis with enhanced reaction rates and moderate stereoselectivity [1]. The study tested a homologous series (C8, C10, C12, C14 3-hydroxy fatty acid methyl esters) and reported that all four chain lengths were hydrolyzed under identical conditions [1]. While the paper does not provide numeric rate constants for each chain length individually, the inclusion of the C12 ester alongside its C10 and C14 counterparts confirms its acceptance within the catalytic scope of this widely used immobilized lipase, which is critical for preparative kinetic resolution strategies.

Enzymatic resolution Lipase catalysis Kinetic resolution

Chromatographic Retention Index: Kovats RI of 1650 on HP-5 Provides a Definitive GC-MS Fingerprint for Identification

The Kovats retention index (RI) of methyl 3-hydroxydodecanoate determined on a non-polar HP-5 capillary column (30 m × 0.25 mm, 0.25 µm film thickness) with helium carrier gas under a temperature ramp of 60–280 °C at 3 K·min⁻¹ is 1650 [1]. This value, compiled in the NIST Mass Spectrometry Data Center collection and sourced from the analysis of Salvia sclarea essential oil constituents [1], provides a system-independent chromatographic identifier that distinguishes the C12 methyl ester from shorter-chain congeners which elute at correspondingly lower RIs. While comparable RI data for C10 and C14 methyl esters on an identical column phase and ramp are not available in the same NIST entry, the documented RI serves as a definitive reference point for GC-MS-based identification in metabolomics, lipidomics, and natural product chemistry workflows.

Gas chromatography Kovats retention index Analytical standard

Procurement-Relevant Application Scenarios for Methyl 3-Hydroxydodecanoate Based on Verified Evidence


Synthesis of Medium-Chain-Length Polyhydroxyalkanoate (mcl-PHA) Analytical Reference Standards

Methyl 3-hydroxydodecanoate is an essential monomer standard for GC-MS characterization of bacterially produced mcl-PHA. The Kag et al. (2024) study [1] explicitly identified this C12 methyl ester as one of only three monomer units (together with C14 and C16) in PHA from P. putida MTCC 2475. Procurement of this compound as a high-purity (≥98 %) reference standard enables accurate monomer identification, quantification, and polymer composition analysis in bioplastics research, quality control, and fermentation process optimization. Its liquid physical state facilitates precise volumetric preparation of calibration standards.

Chemical Synthesis of β-Hydroxy Ester Intermediates via Reformatsky Chemistry

The Reformatsky synthesis route to β-hydroxy esters yields methyl 3-hydroxydodecanoate at 94 %, the highest isolated yield among C6–C12 homologues . This quantitative advantage supports its selection as a synthetic building block in multi-step sequences where yield optimization per synthetic step is economically critical—for example, in the preparation of biofuel precursor molecules, chiral β-hydroxy acid derivatives, or PHA monomer libraries for polymer chemistry. The high yield directly translates to improved cost-efficiency in research-scale and process-scale procurement.

Antifungal Structure-Activity Relationship (SAR) Studies and Biopreservative Development

Although the antifungal MIC data are reported for the parent free acid 3-hydroxydodecanoic acid, the methyl ester serves as a protected, more lipophilic prodrug form that can be hydrolyzed in biological systems. The C12 scaffold demonstrates consistent antifungal activity (MIC 10–50 µg·mL⁻¹) across all seven tested fungal species without solubility-limited results, unlike the C14 congener [2]. Researchers developing antifungal agents for food and feed biopreservation may therefore select the C12 methyl ester as a starting scaffold or reference compound, leveraging its favorable solubility and activity profile relative to both the shorter and longer chain variants.

GC-MS Metabolomics and Lipidomics Internal Standard or Retention Index Marker

The documented Kovats retention index of 1650 on HP-5 columns [3] and the compound's recognized use as an internal standard for fatty acid quantification make methyl 3-hydroxydodecanoate a valuable addition to GC-MS-based metabolomics and lipidomics workflows. Its medium-chain length positions it in a retention time window that is typically well-resolved from both short-chain metabolites and long-chain fatty acid methyl esters (FAMEs), minimizing co-elution interference. The liquid form enables straightforward preparation of stock solutions for routine analytical calibration.

Quote Request

Request a Quote for Dodecanoic acid,3-hydroxy-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.